molecular formula C9H7NO2 B1304091 Prop-2-ynyl nicotinate CAS No. 24641-06-3

Prop-2-ynyl nicotinate

Cat. No.: B1304091
CAS No.: 24641-06-3
M. Wt: 161.16 g/mol
InChI Key: RIWRVCGSWRVFIZ-UHFFFAOYSA-N
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Description

Prop-2-ynyl nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a prop-2-ynyl group attached to the nicotinic acid moiety

Mechanism of Action

Target of Action

Prop-2-ynyl nicotinate, like other nicotinate derivatives, is likely to target the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in transmitting signals in the nervous system.

Mode of Action

The compound acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors, stimulating neurons and ultimately blocking synaptic transmission . This interaction results in changes in the neuronal activity and neurotransmitter release.

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those of nicotine. Nicotine metabolism involves three known pathways in bacteria: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve various enzymes and lead to the breakdown of nicotine into simpler compounds .

Result of Action

Related compounds such as 3-(quinoxaline-3-yl) prop-2-ynyl methanosulphate and 3-(quinoxaline-3-yl) prop-2-yn-1-ol have been shown to induce apoptotic cell death in a549 lung cancer cells . They display a dose-dependent reducing power, free-radical scavenging activity, inhibition of cell viability, and stimulation of reactive oxygen species (ROS) production .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other compounds can affect its stability and activity. For instance, the synthesis of related compounds involves specific reaction conditions, such as a certain temperature and an inert atmosphere . These conditions could potentially influence the compound’s action and stability.

Biochemical Analysis

Biochemical Properties

Prop-2-ynyl nicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme P450 aromatase, where this compound acts as a reversible inhibitor This interaction is crucial as it affects the enzyme’s ability to catalyze the conversion of androgens to estrogens, thereby influencing hormonal balance

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in the biosynthesis of nicotine and related alkaloids in tobacco plants This modulation occurs through the interaction with transcription factors such as ethylene response factors, which regulate the expression of metabolic and transport genes

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As mentioned earlier, it acts as a reversible inhibitor of the enzyme P450 aromatase . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of androgens to estrogens. Additionally, this compound may influence other enzymes and proteins involved in metabolic pathways, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to this compound can lead to changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as the modulation of hormonal balance and metabolic pathways. At high doses, toxic or adverse effects may be observed. For example, high doses of this compound can lead to liver toxicity and other systemic effects in animal models . It is essential to determine the threshold doses to avoid adverse effects while maximizing the therapeutic potential of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as P450 aromatase, which plays a crucial role in the biosynthesis of estrogens . Additionally, this compound may influence other metabolic pathways related to the biosynthesis of nicotine and related alkaloids in plants . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments . These interactions can influence the localization and accumulation of this compound, affecting its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in metabolic pathways. The subcellular localization of this compound can affect its activity and function, influencing cellular processes and overall metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-ynyl nicotinate can be synthesized through the esterification of nicotinic acid with propargyl alcohol. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature and yields this compound after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve high efficiency .

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-ynyl nicotinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-ynyl nicotinate is unique due to its combination of the prop-2-ynyl group and the nicotinic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

prop-2-ynyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h1,3-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWRVCGSWRVFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381625
Record name Prop-2-ynyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24641-06-3
Record name Prop-2-ynyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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